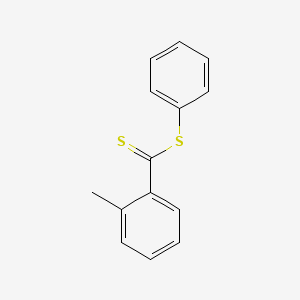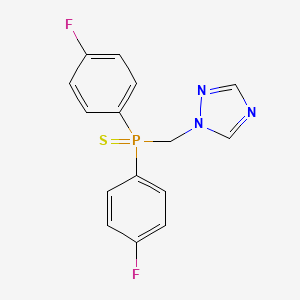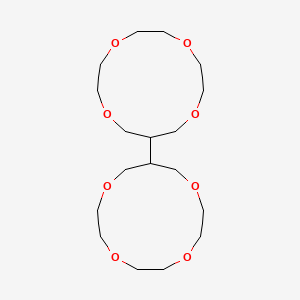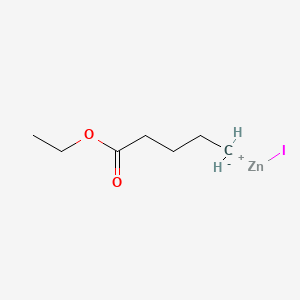![molecular formula C8H5Cl2N3O5 B14323955 3-{[(3,4-Dichloro-5-nitrofuran-2-yl)methylidene]amino}-1,3-oxazolidin-2-one CAS No. 100689-69-8](/img/structure/B14323955.png)
3-{[(3,4-Dichloro-5-nitrofuran-2-yl)methylidene]amino}-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(3,4-Dichloro-5-nitrofuran-2-yl)methylidene]amino}-1,3-oxazolidin-2-one is a synthetic organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a furan ring substituted with nitro and dichloro groups, linked to an oxazolidinone ring through a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3,4-Dichloro-5-nitrofuran-2-yl)methylidene]amino}-1,3-oxazolidin-2-one typically involves a multi-step reaction sequence. One common method starts with the nitration of 3,4-dichlorofuran to introduce the nitro group. This is followed by the formation of the methylene bridge through a condensation reaction with an appropriate aldehyde. The final step involves the cyclization of the intermediate product with an oxazolidinone precursor under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Análisis De Reacciones Químicas
Types of Reactions
3-{[(3,4-Dichloro-5-nitrofuran-2-yl)methylidene]amino}-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The dichloro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the dichloro groups can produce a variety of substituted furan derivatives .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The exact mechanism of action of 3-{[(3,4-Dichloro-5-nitrofuran-2-yl)methylidene]amino}-1,3-oxazolidin-2-one is not fully understood. it is believed to inhibit several bacterial enzymes involved in the degradation of glucose and pyruvate. This inhibition affects key metabolic pathways, leading to the disruption of bacterial growth and proliferation . The compound may also interact with DNA and proteins, further contributing to its antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
Nitrofural: A nitrofuran derivative with similar antimicrobial properties.
Nifuratel: Another nitrofuran derivative used in the treatment of infections.
Thiazolidinone Derivatives: Compounds with a similar core structure but different substituents, exhibiting a range of biological activities.
Uniqueness
3-{[(3,4-Dichloro-5-nitrofuran-2-yl)methylidene]amino}-1,3-oxazolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dichloro and nitro substituents, along with the oxazolidinone ring, make it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
100689-69-8 |
|---|---|
Fórmula molecular |
C8H5Cl2N3O5 |
Peso molecular |
294.05 g/mol |
Nombre IUPAC |
3-[(3,4-dichloro-5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H5Cl2N3O5/c9-5-4(18-7(6(5)10)13(15)16)3-11-12-1-2-17-8(12)14/h3H,1-2H2 |
Clave InChI |
QOTZPRMYZSIDQX-UHFFFAOYSA-N |
SMILES canónico |
C1COC(=O)N1N=CC2=C(C(=C(O2)[N+](=O)[O-])Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-Methoxy-5-methyl-3-(prop-2-en-1-yl)phenyl]ethan-1-one](/img/structure/B14323873.png)
![4-[(E)-{4-[Methyl(octadecyl)amino]phenyl}diazenyl]-3-nitrobenzoic acid](/img/structure/B14323886.png)

![4-{[(2-Azidoethyl)sulfanyl]methyl}-5-methyl-1H-imidazole](/img/structure/B14323906.png)



![5-[(3-Ethyl-4-methoxy-5-methylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14323943.png)

methanone](/img/structure/B14323951.png)
![[Phenyl(propan-2-yl)phosphoryl]methanol](/img/structure/B14323952.png)
![1-[(Propan-2-yl)amino]-3-[4-(2-propoxyethyl)phenoxy]propan-2-ol](/img/structure/B14323960.png)


